Cas no 2228596-64-1 (tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate)

Tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate is a specialized carbamate derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its structure features a tert-butyl carbamate group, a brominated aromatic ring, and a methyl-substituted carbonyl moiety, offering versatility in further functionalization. The bromo substituent enables cross-coupling reactions, while the carbamate group provides stability under various reaction conditions. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates, due to its well-defined reactivity and compatibility with modern synthetic methodologies. Its high purity and consistent performance make it a reliable choice for research applications requiring precise molecular scaffolds.
tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate structure
2228596-64-1 structure
Product Name:tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate
CAS No:2228596-64-1
MF:C15H20BrNO3
MW:342.228203773499
CID:5922249
PubChem ID:165621775
Update Time:2025-10-28

tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate
    • tert-butyl N-[1-(5-bromo-2-methylphenyl)-2-oxoethyl]-N-methylcarbamate
    • 2228596-64-1
    • EN300-1872885
    • Inchi: 1S/C15H20BrNO3/c1-10-6-7-11(16)8-12(10)13(9-18)17(5)14(19)20-15(2,3)4/h6-9,13H,1-5H3
    • InChI Key: HSDWIJLZUMVBIF-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)C(C=O)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 341.06266g/mol
  • Monoisotopic Mass: 341.06266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 46.6Ų

tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate Pricemore >>

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tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate Related Literature

Additional information on tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate

Chemical Profile of *tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate* (CAS No. 2228596-64-1)

tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate, identified by its Chemical Abstracts Service number CAS No. 2228596-64-1, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This carbamate derivative exhibits a unique structural configuration, featuring a tert-butyl group, a 5-bromo-2-methylphenyl moiety, and an 2-oxoethyl-N-methyl substituent. Such a molecular architecture positions it as a promising candidate for further exploration in drug discovery and development.

The significance of this compound lies in its potential pharmacological properties, which are largely influenced by its chemical structure. The presence of the 5-bromo-2-methylphenyl aromatic ring suggests possible interactions with biological targets, while the carbamate functionality introduces a polar region that may enhance solubility and binding affinity. These features make it an intriguing subject for synthetic modifications and biological evaluations.

In recent years, there has been a growing interest in carbamate-based compounds due to their versatility in medicinal chemistry. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active agents, including neuroactive compounds and anti-inflammatory agents. The specific arrangement of atoms in *tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate suggests that it could serve as a precursor for more complex molecules with tailored biological activities.

The tert-butyl group, a common protective group in organic synthesis, provides stability to the molecule during reactions while allowing for selective modifications elsewhere. This characteristic is particularly valuable in multi-step syntheses where regioselectivity is crucial. Additionally, the N-methyl moiety can influence the compound's metabolic stability and pharmacokinetic properties, making it a key consideration in drug design.

The pharmaceutical industry has been actively exploring novel derivatives of aromatic heterocycles for their potential therapeutic applications. The 5-bromo-2-methylphenyl component of this compound aligns with this trend, as brominated aromatic rings are frequently found in bioactive molecules due to their ability to modulate receptor binding and metabolic pathways. Recent studies have demonstrated that such structural motifs can enhance the efficacy of drugs targeting neurological disorders and cancer.

Synthetic chemists have developed sophisticated methodologies to construct complex carbamate derivatives like *tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate. Techniques such as nucleophilic substitution reactions, condensation reactions, and protecting group strategies are employed to achieve the desired molecular framework. Advances in catalytic systems have also enabled more efficient and environmentally friendly synthetic routes, reducing the environmental impact of pharmaceutical manufacturing.

The biological activity of this compound remains under investigation, but preliminary studies suggest that it may exhibit properties relevant to several therapeutic areas. For instance, the interaction between carbamate groups and biological enzymes or receptors has been implicated in pain relief and neuroprotection mechanisms. The brominated aromatic ring may further enhance these interactions by improving binding affinity or selectivity.

In conclusion, *tert-butyl N-1-(5-bromo-2-methylphenyl)-2-oxoethyl-N-methylcarbamate (CAS No. 2228596-64-1) represents an interesting chemical entity with potential applications in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, compounds like this one are likely to play a significant role in future drug discovery efforts.

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